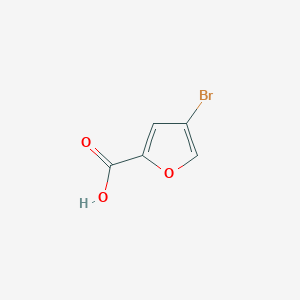

4-Bromo-2-furoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALYBHRYGIXHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481918 | |

| Record name | 4-Bromo-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3439-02-9 | |

| Record name | 4-Bromo-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-furoic Acid: A Comprehensive Technical Guide for Researchers

For immediate release:

This whitepaper provides an in-depth technical overview of 4-bromo-2-furoic acid, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research and development. This document details its fundamental properties, reactivity, and key synthetic applications, offering a valuable resource for scientists and professionals in drug discovery and materials science.

Fundamental Properties of this compound

This compound is a halogenated derivative of 2-furoic acid. The presence of the bromine atom and the carboxylic acid functional group on the furan ring makes it a valuable intermediate for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point of this compound in the literature, with some sources citing a range of 115-127 °C. The value of 230-232 °C is, however, more frequently cited by major chemical suppliers.[1] This variation may be attributable to different polymorphic forms or the presence of impurities.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromofuran-2-carboxylic acid | [1] |

| CAS Number | 3439-02-9 | [1] |

| Chemical Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 230-232 °C | [1] |

| Boiling Point | 283.9 °C at 760 mmHg | [2] |

| Density | 1.891 g/cm³ | [2] |

| pKa (Predicted) | 2.91 ± 0.15 | |

| SMILES | O=C(O)c1oc(Br)cc1 | |

| InChI | InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |

Solubility

Specific solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, 2-furoic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. Its solubility in aqueous solutions is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid group.

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale approach involves the bromination of 2-furoic acid. The following diagram illustrates a general workflow for this transformation.

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for a related tandem bromination-hydroxycarbonylation reaction of 2-furoic acid is provided in section 4.1.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[2] Its derivatives have shown potential as antifungal and antibacterial agents.[2]

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between the furan ring and various aryl or vinyl boronic acids or esters.

Caption: General catalytic cycle for the Suzuki coupling reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes, providing a route to substituted furoic acid derivatives with alkenyl side chains.

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is employed to introduce alkyne moieties onto the furan ring, a valuable transformation for the synthesis of conjugated systems and further functionalization.

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, enabling the synthesis of various aminofuran derivatives, which are of interest in medicinal chemistry.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are representative experimental protocols for reactions involving furoic acid derivatives. While these protocols may not use this compound as the starting material, they provide a solid foundation for adaptation by a skilled synthetic chemist.

One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid via Bromination-Hydroxycarbonylation[3]

-

Materials:

-

2-Furoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Bromine (Br₂)

-

Acetic acid (HOAc)

-

Sodium acetate (NaOAc)

-

Carbon monoxide (CO)

-

Nitrogen (N₂)

-

-

Procedure:

-

To a reaction vessel, add 2-furoic acid, Pd(OAc)₂, and Xantphos in an acetic acid/sodium acetate buffer solution.

-

Purge the vessel with N₂.

-

Introduce bromine and heat the mixture to carry out the bromination step.

-

After the bromination is complete, introduce carbon monoxide into the reaction vessel.

-

Continue heating to facilitate the hydroxycarbonylation reaction.

-

After the reaction is complete, cool the mixture and isolate the 2,5-furandicarboxylic acid product.

-

General Protocol for Suzuki Coupling of an Aryl Bromide[4]

-

Materials:

-

Aryl bromide (e.g., this compound derivative) (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equiv)

-

Cesium carbonate (2.5 equiv)

-

1,4-Dioxane (anhydrous)

-

Water

-

Argon

-

-

Procedure:

-

To a pressure flask equipped with a stir bar, add the aryl bromide, arylboronic acid, and cesium carbonate.

-

Under an argon atmosphere, add anhydrous 1,4-dioxane and water.

-

Sparge the mixture with argon for 10 minutes.

-

Add the palladium catalyst and continue to sparge with argon for an additional 10 minutes.

-

Seal the vessel and heat the reaction mixture at 100 °C overnight with stirring.

-

Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite.

-

Perform an aqueous work-up and purify the product by column chromatography.

-

General Protocol for Heck Reaction of an Aryl Bromide

-

Materials:

-

Aryl bromide (e.g., this compound derivative)

-

Alkene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., Et₃N)

-

Solvent (e.g., DMF or NMP)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, palladium catalyst, and phosphine ligand.

-

Add the solvent, alkene, and base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically above 100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

-

General Protocol for Sonogashira Coupling of an Aryl Halide[5]

-

Materials:

-

Aryl halide (e.g., this compound derivative) (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 equiv)

-

Base (e.g., diisopropylamine) (7.0 equiv)

-

Solvent (e.g., THF)

-

-

Procedure:

-

To a solution of the aryl halide in THF at room temperature, sequentially add the palladium catalyst, copper(I) iodide, base, and terminal alkyne.

-

Stir the reaction for a few hours.

-

Dilute with diethyl ether and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by flash column chromatography.

-

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide[6]

-

Materials:

-

Aryl halide (e.g., this compound derivative) (1.0 equiv)

-

Amine (2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., anhydrous toluene)

-

-

Procedure:

-

In a screw-cap vial equipped with a magnetic stir bar, charge the aryl halide, palladium catalyst, and base.

-

Add a solution of the amine in anhydrous toluene.

-

Seal the vial and stir the contents at 100 °C for 16 hours.

-

Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Biological Activity

The furan nucleus is a common scaffold in many biologically active compounds.[3] Derivatives of this compound have been investigated for their potential antimicrobial properties.[2] The ability to readily functionalize the furan ring through the reactions described above makes this compound a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications. Further research into the biological activities of its derivatives is an active area of investigation.

Conclusion

This compound is a key heterocyclic compound with significant utility in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, reactivity, and synthetic applications, serving as a valuable resource for researchers in the pharmaceutical, agrochemical, and materials science industries.

References

4-Bromo-2-furoic acid chemical structure and CAS number

An In-depth Technical Guide to 4-Bromo-2-furoic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physical properties, and its role as a versatile building block in organic synthesis.

Chemical Identity and Structure

This compound is an organic compound consisting of a furan ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.[2] Its unique structure, featuring both a bromo and a carboxylic acid functional group, allows for a wide range of chemical modifications.[1]

-

Chemical Formula : C₅H₃BrO₃[2]

-

IUPAC Name : 4-bromofuran-2-carboxylic acid[2]

-

Synonyms : 4-Bromofuran-2-carboxylic acid, 4-Bromo-2-furancarboxylic acid[2][4][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 190.98 g/mol | [2][4] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 230-232 °C (decomposes) | [2] |

| Boiling Point | 283.9 °C at 760 mmHg | [2][4] |

| Density | 1.891 g/cm³ | [2][4] |

| Flash Point | 125 °C | [2][5] |

| pKa | 2.91 ± 0.15 (Predicted) | [5] |

| Storage Temperature | 2-8°C, dry seal | [1][5] |

| MDL Number | MFCD00092494 | [1][2] |

| PubChem CID | 12239446 | [2] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical compounds.[1] Its bifunctional nature allows for sequential or orthogonal chemical transformations.

-

Intermediate for Bioactive Compounds : It is a key intermediate for creating biologically active compounds, including potential antifungal and antibacterial agents, leveraging the inherent bioactivity of the furan ring.[1]

-

Cross-Coupling Reactions : The presence of the bromo group makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[1] These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds by forming new carbon-carbon bonds.

-

Functional Materials : It also serves as a monomer or building block in the synthesis of specialty polymers and other functional materials where halogenated aromatic structures are desired.[1]

Caption: Role of this compound in synthetic workflows.

Experimental Protocols

Given its significant role in cross-coupling reactions, this section provides a representative experimental protocol for a Suzuki coupling reaction, a key application cited for this compound.[1] This methodology illustrates how this compound can be used to form a new carbon-carbon bond.

Objective: To synthesize a 4-aryl-2-furoic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a flame-dried reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes to ensure anaerobic conditions.

-

Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final 4-aryl-2-furoic acid product.

Safety and Handling

This compound is associated with several hazard statements and requires careful handling.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][5]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of 4-Bromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-furoic acid, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain raw spectral data, this guide focuses on predicted values and characteristic spectral features derived from analogous compounds and general spectroscopic principles. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for researchers to generate and interpret their own data.

Core Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below. These values are predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4 - 7.6 | Doublet | H5 |

| ~7.2 - 7.4 | Doublet | H3 |

| >10 | Singlet (broad) | -COOH |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (Carboxylic Acid) |

| ~145 - 150 | C2 |

| ~125 - 130 | C5 |

| ~120 - 125 | C3 |

| ~110 - 115 | C4 |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H | Carboxylic acid, broad band |

| ~1700 | C=O | Carboxylic acid, strong absorption |

| ~1550, ~1460 | C=C | Furan ring stretching |

| ~1200 | C-O | Carboxylic acid stretching |

| Below 800 | C-Br | Stretching |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 190/192 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |

| 173/175 | [M-OH]⁺ | Loss of hydroxyl radical |

| 145/147 | [M-COOH]⁺ | Loss of carboxylic acid group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Ionization Mode: Positive or negative ion mode can be used, though ESI in negative mode is often suitable for carboxylic acids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Procedure:

-

Introduce the sample solution into the ion source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Solubility characteristics of 4-Bromo-2-furoic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-furoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for understanding and determining the solubility of this compound. This includes a summary of its physical properties, a detailed, generalized experimental protocol for solubility determination, and a discussion of the expected solubility based on the characteristics of the parent compound, 2-furoic acid.

Introduction to this compound

This compound is a halogenated derivative of 2-furoic acid. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a carboxylic acid group and a bromine atom on a furan ring, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation in drug development processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| Chemical Formula | C₅H₃BrO₃ | [1][2] |

| Molecular Weight | 190.98 g/mol | [1][2] |

| Melting Point | 230-232 °C | [2] |

| Boiling Point | 283.9 °C at 760 mmHg | [1][2] |

| Density | 1.891 g/cm³ | [1] |

| Appearance | Off-white to yellow solid |

Solubility Profile

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Acetone | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Diethyl Ether | Moderately Soluble to Soluble | Less polar than alcohols and acetone, but the ether oxygen can interact with the solute. 2-Furoic acid is readily soluble in ether.[4] |

| Dichloromethane (DCM) | Sparingly Soluble to Moderately Soluble | A common solvent for organic compounds, but less polar than the aforementioned solvents. |

| Hexane | Insoluble to Sparingly Soluble | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid group. |

| Toluene | Sparingly Soluble | Aromatic, non-polar solvent. |

| Water | Sparingly Soluble | While the carboxylic acid group can hydrogen bond with water, the overall molecule has significant non-polar character. 2-Furoic acid has moderate water solubility (approx. 36 g/L at 20°C).[4] |

Note: This table is based on chemical principles and data for the parent compound and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the isothermal saturation method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a few hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty flask.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response (peak area or absorbance) to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Analysis

The solubility (S) can be expressed in various units:

-

Mass/Volume: S ( g/100 mL) = (mass of solute in g / volume of solution in mL) * 100

-

Molarity: S (mol/L) = (moles of solute / volume of solution in L)

The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides a robust framework for its determination. Based on its chemical structure and the properties of related compounds, it is predicted to be soluble in polar organic solvents. The provided experimental protocol offers a detailed methodology for researchers to obtain precise and accurate solubility data, which is essential for the effective application of this compound in research and development. The successful execution of these methods will enable the generation of valuable data to fill the current knowledge gap.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-furoic acid is a valuable heterocyclic building block used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of both a carboxylic acid and a bromine atom on the furan ring, allowing for diverse chemical modifications such as cross-coupling reactions (e.g., Suzuki, Heck) to construct more complex molecules.[1] Unlike its 5-bromo isomer, the synthesis of this compound is not straightforward via direct electrophilic bromination of 2-furoic acid, which preferentially yields the 5-bromo and 4,5-dibromo derivatives.[2] This guide provides a comprehensive overview of a plausible synthetic strategy and details established methods for its subsequent purification.

Synthesis of this compound

The regioselective synthesis of this compound requires a multi-step approach, as direct bromination is not selective for the 4-position. The following proposed pathway leverages organometallic chemistry, specifically regioselective lithiation, to achieve the desired substitution pattern. This route begins with 3,4-dibromofuran, a known starting material.[3]

Proposed Synthetic Pathway: Lithiation and Carboxylation

This strategy involves three key steps:

-

Regioselective Lithiation: 3,4-dibromofuran is treated with n-butyllithium (n-BuLi). Deprotonation is expected to occur selectively at the C2 position, which is the most acidic α-position on the furan ring.[4]

-

Carboxylation: The resulting lithiated intermediate is quenched with carbon dioxide (dry ice) to install a carboxylic acid group at the C2 position, yielding 3,4-dibromo-2-furoic acid.

-

Selective Debromination: The final step involves the selective removal of the bromine atom at the C3 position. This can be challenging but may be achieved through methods like catalytic hydrogenation under specific conditions that favor reduction of the more sterically accessible C-Br bond.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 3,4-Dibromo-2-furoic acid

-

Under an inert argon atmosphere, add 3,4-dibromofuran (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

In a separate flask, prepare an excess of crushed dry ice. Carefully pour the reaction mixture onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding water.

-

Make the aqueous layer acidic (pH ~2) by adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dibromo-2-furoic acid.

Step 3: Synthesis of this compound (Selective Debromination)

-

Dissolve the crude 3,4-dibromo-2-furoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a base, such as triethylamine (2.0 eq), to the solution.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with dilute acid to remove the base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound, which can then be purified.

Purification Methods

Achieving high purity is critical for subsequent applications. The primary methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.[5] The choice depends on the impurity profile and the required scale.

Recrystallization

Recrystallization is a technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent system.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Table 1: Potential Recrystallization Solvent Systems

| Solvent System | Type | Rationale |

|---|---|---|

| Water | Polar Protic | Carboxylic acids often have sufficient solubility in hot water for recrystallization, with low solubility in cold water.[8] |

| Ethanol/Water | Mixed Polar | The compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added until turbidity appears, then redissolved with a drop of ethanol before slow cooling.[9] |

| Toluene | Aromatic | Suitable for aromatic carboxylic acids; slow cooling can yield high-purity crystals. |

| Ethyl Acetate/Hexane | Mixed Polarity | Similar to the ethanol/water system, where hexane acts as the anti-solvent. |

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., water or an ethanol/water mixture) while stirring until the solid is completely dissolved.[7]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask to remove insoluble impurities and charcoal.[9]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

-

Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[5][11]

Table 2: Typical Conditions for Flash Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A small amount of acetic acid (0.5-1%) is often added to the eluent to improve the peak shape of carboxylic acids and prevent tailing. |

| Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1) to elute the compound. |

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into a glass column. Pack the silica gel evenly using positive pressure.[11]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

-

Elution: Pass the eluent through the column under positive pressure.[5]

-

Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Caption: Workflow for the purification of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4-DIBROMOFURAN synthesis - chemicalbook [chemicalbook.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Bromo-2-furoic acid: Discovery, Historical Context, and Synthetic Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-furoic acid, a halogenated derivative of 2-furoic acid. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its applications, particularly as a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The historical context of furan chemistry, which provides the backdrop for the emergence of this compound, is also discussed.

Historical Context: The Dawn of Furan Chemistry

The journey into the world of furan chemistry began not with the parent heterocycle, furan, but with one of its most important derivatives: 2-furoic acid. In 1780, the Swedish chemist Carl Wilhelm Scheele was the first to describe a furan derivative, which he named "pyromucic acid". He obtained this white crystalline solid through the dry distillation of mucic acid. It was not until 1831 that another significant furan derivative, furfural, was reported by Johann Wolfgang Döbereiner. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870.

While the discovery of 2-furoic acid is well-documented, the specific historical details surrounding the first synthesis of this compound are not as clearly recorded in seminal publications. Its emergence is likely a result of the broader exploration of electrophilic substitution reactions on the furan ring, a testament to the growing understanding of aromatic chemistry in the late 19th and early 20th centuries. The bromination of 2-furoic acid would have been a logical step for chemists of that era to investigate the influence of substituents on the reactivity of the furan nucleus. Today, this compound is recognized as a valuable building block in organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| CAS Number | 3439-02-9 | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 115-127 °C | |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Density | 1.891 g/cm³ | [1] |

| pKa | 2.91 ± 0.15 (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-furoic acid. The furan ring is susceptible to electrophilic attack, and the carboxylic acid group directs incoming electrophiles to the C4 and C5 positions. The reaction conditions can be controlled to favor the formation of the 4-bromo isomer.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the bromination of 2-furoic acid.

Materials:

-

2-furoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for acidification)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoic acid in the chosen anhydrous solvent.

-

Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally stirred at room temperature or gently heated to ensure completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of three functional handles: the carboxylic acid, the bromine atom, and the furan ring itself. These features allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

The carboxylic acid group can be readily converted into esters, amides, and other derivatives. The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and alkyl substituents. The furan ring can participate in various cycloaddition reactions and can also be a key structural motif in biologically active compounds.

Derivatives of this compound have been investigated for a range of biological activities, including as intermediates for antifungal and antibacterial agents.[1] Its utility in the construction of complex molecular scaffolds makes it a compound of significant interest to medicinal chemists and drug development professionals.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-2-furancarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physicochemical properties, experimental characterization protocols, and synthetic considerations for 4-bromo-2-furancarboxylic acid.

Core Physicochemical Properties

4-bromo-2-furancarboxylic acid is a halogenated heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its furan ring and the presence of both bromo and carboxylic acid functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis.[1]

The key physicochemical properties of 4-bromo-2-furancarboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromofuran-2-carboxylic acid | [2] |

| Synonyms | 4-bromo-2-furoic acid; 2-furancarboxylic acid, 4-bromo- | [3][4] |

| CAS Number | 3439-02-9 | [3] |

| Molecular Formula | C₅H₃BrO₃ | [1][3][4] |

| Molecular Weight | 190.98 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 115-127 °C | [3][4] |

| Boiling Point | 283.9 - 284 °C at 760 mmHg | [1][3][4] |

| Density | 1.891 g/cm³ | [1][3][4] |

| pKa (Predicted) | 2.91 ± 0.15 | [4] |

| Flash Point | 125 - 125.5 °C | [3][4] |

| Storage | 2-8°C, under dry conditions | [1][4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard methods and may require optimization based on specific laboratory conditions and equipment.

The pKa value is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

Materials:

-

4-bromo-2-furancarboxylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Accurately weigh a sample of 4-bromo-2-furancarboxylic acid and dissolve it in a known volume of deionized water to create a solution of at least 10⁻⁴ M.[6] Gentle warming may be necessary to aid dissolution; if so, the solution should be cooled to room temperature before proceeding.[7]

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[5]

-

Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5]

-

Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[5]

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[5]

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid (pH = pKa at this point).[7]

-

Replication: Perform a minimum of three titrations to ensure accuracy and calculate the average pKa value.[5]

This protocol outlines a general method for qualitatively and semi-quantitatively determining the solubility of 4-bromo-2-furancarboxylic acid in various solvents.

Materials:

-

4-bromo-2-furancarboxylic acid

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaHCO₃, 5% HCl)

-

Small test tubes

-

Spatula

-

Vortex mixer or shaker

-

Graduated pipette or burette

Procedure:

-

Sample Preparation: Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[8]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[8]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to facilitate dissolution.[8][9]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions.

-

Classification:

-

Water Solubility: Test solubility in water first. If soluble, the compound contains a polar functional group.[8]

-

Acid/Base Solubility: If insoluble in water, test solubility in 5% NaHCO₃ and 5% HCl. Solubility in 5% NaHCO₃ indicates a strong organic acid (like a carboxylic acid).[8] Solubility in 5% HCl indicates an organic base.[8]

-

-

Quantitative Estimation: For a more quantitative measure, continue adding known volumes of the solvent until the solid is completely dissolved. The solubility can then be expressed as the mass of solute per volume of solvent required for dissolution.[10]

Synthetic and Characterization Logic

The following diagrams illustrate logical workflows relevant to the study of 4-bromo-2-furancarboxylic acid.

4-bromo-2-furancarboxylic acid can be synthesized via the bromination of a suitable furan precursor. The diagram below outlines a plausible two-step synthetic workflow starting from 2-furancarboxylic acid.

Caption: A logical workflow for the synthesis of 4-bromo-2-furancarboxylic acid.

Once synthesized and purified, the compound must be characterized to confirm its identity and purity. The following diagram illustrates a typical experimental workflow for this process.

Caption: A workflow for the physicochemical characterization of the target compound.

References

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. 4-BROMOFURAN-2-CARBOXYLICACID | CAS 3439-02-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-BROMOFURAN-2-CARBOXYLICACID | 3439-02-9 [amp.chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. web.williams.edu [web.williams.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Structure of 4-Bromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 4-Bromo-2-furoic acid. While direct computational studies on this specific molecule are not extensively available in the current literature, this document synthesizes information from theoretical investigations of the parent molecule, 2-furoic acid, and related brominated heterocyclic compounds. The guide details the computational protocols, presents expected quantitative data for key electronic parameters, and visualizes the theoretical workflow. This information is intended to serve as a foundational resource for researchers and professionals involved in the computational analysis and drug development of halogenated furoic acid derivatives.

Introduction

Furan derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and a carboxylic acid group to the furan ring, as in this compound, is expected to modulate its electronic properties, reactivity, and potential biological activity. Theoretical studies are invaluable for understanding these modifications at a molecular level. This guide outlines the standard computational approaches used to investigate the electronic structure of such molecules.

Computational Methodologies

The primary theoretical approach for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.

Software and Theoretical Models

Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. The B3LYP functional is a widely employed hybrid functional for such studies, often paired with a Pople-style basis set like 6-311++G(d,p). This combination is known to provide reliable geometries and electronic properties for organic molecules.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing atomic charges.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Expected Quantitative Data

Based on studies of 2-furoic acid and similar molecules, the following tables summarize the expected ranges for key quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Molecular Orbital Energies

| Parameter | Expected Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Table 2: Selected Optimized Geometric Parameters

| Bond/Angle | Expected Value |

| C-Br Bond Length | 1.85 - 1.95 Å |

| C=O Bond Length | 1.20 - 1.25 Å |

| O-H Bond Length | 0.96 - 0.98 Å |

| C-O-C Angle (in ring) | 105 - 110° |

Table 3: Mulliken Atomic Charges

| Atom | Expected Charge (a.u.) |

| Bromine (Br) | -0.1 to -0.2 |

| Carbonyl Oxygen (O) | -0.5 to -0.6 |

| Hydroxyl Oxygen (O) | -0.6 to -0.7 |

| Carbonyl Carbon (C) | +0.7 to +0.8 |

Visualizations

Molecular Structure

The following diagram illustrates the atomic numbering scheme for this compound.

Caption: Atomic numbering of this compound.

Computational Workflow

The logical flow of a theoretical study on the electronic structure of this compound is depicted below.

Caption: Computational workflow for electronic structure analysis.

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By leveraging Density Functional Theory, researchers can gain significant insights into the molecule's geometric and electronic properties. The provided data tables and workflow diagrams serve as a valuable reference for initiating and conducting computational studies on this and related compounds, thereby aiding in the rational design of new molecules for pharmaceutical and materials science applications.

References

Thermal Stability and Decomposition of 4-Bromo-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 4-Bromo-2-furoic acid. Due to a lack of specific experimental data on the thermal decomposition of this particular compound, this guide draws upon available data for the parent molecule, 2-furoic acid, to infer its likely behavior. Detailed, standardized experimental protocols for determining these properties are also provided.

Physicochemical Properties of this compound

A review of available data reveals conflicting reports for the melting point of this compound, suggesting potential variability in sample purity or crystalline form. The boiling point is reported with greater consistency.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₃ | N/A |

| Molecular Weight | 190.98 g/mol | N/A |

| Melting Point | 115-127 °C | ChemicalBook |

| 230-232 °C | American Elements | |

| Boiling Point | 283.9 °C at 760 mmHg | American Elements, MySkinRecipes |

| 284 °C | ChemicalBook |

Postulated Thermal Decomposition Pathway

It is therefore highly probable that this compound will also decompose via decarboxylation upon heating, leading to the formation of 4-bromofuran and carbon dioxide. The presence of the bromine atom, an electron-withdrawing group, may influence the temperature at which decarboxylation occurs.

Figure 1: Postulated thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of the mass loss curve can be used to pinpoint the temperature of maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flow.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting and decomposition regions. To erase the sample's thermal history, an initial heat/cool/heat cycle can be employed.[4]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Melting will be observed as an endothermic peak.

-

Decomposition is typically observed as a complex series of endothermic or exothermic peaks. The onset temperature of the decomposition peak provides the decomposition temperature.

-

Figure 2: Generalized workflow for thermal analysis.

Conclusion

While specific experimental data for the thermal decomposition of this compound is not currently available, a decomposition pathway involving decarboxylation is strongly suggested by the behavior of the parent 2-furoic acid. The significant discrepancy in the reported melting points highlights the need for careful characterization of this compound. The provided TGA and DSC protocols offer a robust framework for researchers to experimentally determine the precise thermal stability and decomposition temperature, which are critical parameters for its handling, storage, and application in drug development and other scientific research.

References

4-Bromo-2-furoic Acid: A Versatile Precursor in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-furoic acid, a halogenated derivative of the furan-2-carboxylic acid scaffold, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a carboxylic acid moiety at the 2-position, offers multiple avenues for chemical elaboration. This unique combination of functional groups makes it an invaluable precursor for the construction of complex fused ring systems, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid under standard conditions. The presence of the electron-withdrawing bromine atom and carboxylic acid group influences the electronic properties of the furan ring, rendering it susceptible to a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 115-127 °C | [3] |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Density | 1.891 g/cm³ | [1] |

| CAS Number | 3439-02-9 | [1] |

Key Synthetic Transformations and Applications

The reactivity of this compound is dominated by transformations involving the bromine and carboxylic acid functionalities. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted to esters, amides, or used to direct cyclization reactions. Due to the acidic nature of the carboxylic acid, it is often protected as a methyl or ethyl ester prior to cross-coupling reactions to avoid interference with the basic conditions typically employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound (or its ester derivatives) is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the furan ring, a key step in the synthesis of many biologically active molecules.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3 eq) | MeCN/H₂O (4:1) | 80 | 2 | ~90 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | ~85 (representative) |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | ~73 (representative) |

Yields are based on similar substrates and reaction conditions and serve as a general guideline.[3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 4-bromo-2-furoate

-

To a dry Schlenk flask, add methyl 4-bromo-2-furoate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. This reaction is particularly useful for introducing vinyl groups, which can then be further functionalized.

Table 3: Representative Conditions for Heck Reaction of this compound Derivatives

| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Ethyl vinyl ether | Pd(OAc)₂ (1-5) | PPh₃ | Et₃N | Acetonitrile | 80-100 | Moderate to Good |

Yield is based on general Heck reaction protocols.[6][7]

Experimental Protocol: General Procedure for Heck Reaction of Methyl 4-bromo-2-furoate with an Alkene

-

In a sealed tube, combine methyl 4-bromo-2-furoate (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) in an appropriate solvent (e.g., acetonitrile or DMF).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting alkynyl-substituted furans are versatile intermediates for the synthesis of various fused heterocyclic systems.

Table 4: Representative Conditions for Sonogashira Coupling of this compound Derivatives

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Propargylamine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | Good |

| N-Boc-propargylamine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | High |

Yields are based on general Sonogashira coupling protocols.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling of Methyl 4-bromo-2-furoate

-

To a solution of methyl 4-bromo-2-furoate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or toluene), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-80 °C).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing groups, allows for nucleophilic aromatic substitution of the bromine atom, although this is generally less facile than palladium-catalyzed reactions. Strong nucleophiles and elevated temperatures are often required.

Table 5: Representative Conditions for Nucleophilic Aromatic Substitution of this compound Derivatives

| Nucleophile | Base | Solvent | Temp (°C) |

| Piperazine | K₂CO₃ | DMSO | 100-120 |

| Sodium Methoxide | - | Methanol | Reflux |

Conditions are based on general SNAr protocols on heteroaromatic halides.[10]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Dissolve methyl 4-bromo-2-furoate (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.

-

Add the amine nucleophile (1.5-2.0 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to a high temperature (typically 100-150 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Intramolecular Cyclization Reactions

The true synthetic utility of this compound is realized when the initial cross-coupling or substitution products undergo subsequent intramolecular cyclization to form fused heterocyclic systems.

Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[11] These compounds are of significant interest in cancer therapy. A common synthetic strategy involves an initial palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) or aminocarbonylation followed by an intramolecular cyclization.

Table 6: Biological Activity of a Representative Furo[3,2-c]pyridin-4(5H)-one BET Inhibitor

| Compound | Target | IC₅₀ (nM) | Cell Line (Antiproliferative Activity) | IC₅₀ (nM) |

| 8l (XY153) | BRD4 BD2 | 0.79 | MV4-11 (Acute Myeloid Leukemia) | 0.55 |

Data from J. Med. Chem. 2022, 65, 7, 5760–5799.[11]

Furo[2,3-d]pyridazines can be synthesized from this compound derivatives through a condensation reaction with hydrazine, followed by cyclization. Pyridazine and its fused derivatives are known to possess a wide range of biological activities.

Experimental Protocol: Conceptual Synthesis of a Furo[2,3-d]pyridazin-4-one

-

Esterify this compound to its methyl ester.

-

React the methyl 4-bromo-2-furoate with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazide.

-

Induce intramolecular cyclization of the resulting intermediate, potentially through heating in a high-boiling solvent or by using a dehydrating agent, to yield the furo[2,3-d]pyridazin-4-one core.

Visualizing Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the application of this compound in drug discovery.

Caption: A generalized workflow for the synthesis of a furo[3,2-c]pyridin-4-one scaffold.

Caption: Logical workflow for the synthesis of diverse heterocycles from this compound.

Caption: Mechanism of action of furo[3,2-c]pyridin-4-one as a BET bromodomain inhibitor.

Conclusion